N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide
Description
Properties
IUPAC Name |
N-(cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c22-13-14-23-20(25)15-24-21(17-8-2-1-3-9-17)19-12-6-10-16-7-4-5-11-18(16)19/h1-12,21,24H,14-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBVKHQZNFEXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)NCC(=O)NCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide typically involves the acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile. This reaction can be carried out under mild conditions using acylating agents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like halides or amines replace the cyanomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide has a wide range of scientific research applications, including:
Biology: It can be employed in the study of biological pathways and enzyme interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Substituent Effects on Physical Properties
- Sulfonyl-Modified Acetamides (6a–6e, ): Compounds such as 2-(methyl(phenyl)amino)-N-((phenylsulfonyl)methyl)acetamide (6a) and N-(((4-chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6c) feature sulfonyl groups. These substituents increase molecular polarity, leading to higher melting points (104–135°C) compared to non-sulfonylated analogs. The electron-withdrawing sulfonyl group may also enhance hydrolytic stability .
- Triazole-Containing Acetamides (6a–6m, ): Derivatives like 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) incorporate triazole rings via click chemistry.
- Hydroxyl-Substituted Acetamides (): N-[(2-Hydroxynaphthalen-1-yl)(phenyl)methyl)]acetamide exhibits a high melting point (239–240°C) due to intramolecular hydrogen bonding from the hydroxyl group. This contrasts with the target compound’s cyanomethyl group, which lacks H-bond donors, likely reducing crystallinity .
Bioactive Derivatives
- Cytotoxic Acetamide (): N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide demonstrates cytotoxicity comparable to cisplatin (3.16 µM/mL vs. 3.32 µM/mL for cisplatin). The morpholinoethyl group may enhance cellular uptake, while the naphthyloxy moiety contributes to hydrophobic interactions with biological targets .
- Halogenated Acetamides (): N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide features halogen atoms (Cl, F) that increase lipophilicity and electronic effects. The dihedral angle (60.5°) between aromatic rings suggests a non-planar conformation, which could influence solubility and protein binding .
Table 1: Key Properties of Selected Acetamide Derivatives
Structural Insights and Trends
- Electron-Withdrawing Groups (EWGs): The cyanomethyl group in the target compound may reduce basicity compared to morpholinoethyl () or sulfonyl () analogs. This could affect solubility in polar solvents.
- Biological Potency: While direct cytotoxicity data for the target compound are absent, the morpholinoethyl-naphthyloxy analog () suggests that strategic substitution can confer bioactivity.
Biological Activity
N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its structural components. It features a cyanomethyl group, a naphthalene moiety, and an acetamide functional group, which are crucial for its biological activity. The molecular formula is , and its molecular weight is approximately 290.36 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, similar N-substituted phenyl derivatives have demonstrated effectiveness against various pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria : Moderate activity against Escherichia coli.
- Fungi : Showed activity against Candida albicans.
The mechanism of action typically involves disruption of bacterial cell membranes or interference with essential metabolic pathways.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific bacterial enzymes or receptors. For example, it may inhibit DNA gyrase and dihydrofolate reductase (DHFR), both critical for bacterial growth and survival. The inhibition constants (IC50) for these targets have been reported in the range of 0.52–31.64 µM, indicating potent activity against these enzymes in vitro .
Study 1: Antimicrobial Evaluation
A study focused on newly synthesized derivatives similar to this compound evaluated their antimicrobial properties using minimum inhibitory concentration (MIC) assays. The results indicated that certain derivatives exhibited MIC values as low as 0.22 µg/mL against targeted pathogens, showcasing their potential as effective antimicrobial agents .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | S. aureus |
| 10 | 0.25 | E. coli |
| 13 | 0.30 | C. albicans |
Study 2: Synergistic Effects
Another investigation examined the synergistic effects of this compound with established antibiotics like ciprofloxacin and ketoconazole. The combination treatments resulted in significantly reduced MICs compared to individual compounds alone, suggesting that this compound could enhance the efficacy of existing antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
